molecular formula C20H19ClN2O4 B2996815 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 378211-39-3

4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2996815
CAS RN: 378211-39-3
M. Wt: 386.83
InChI Key: BQVQWRZBZUOBCG-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a type of organic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various phenyl groups, which are aromatic rings containing six carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr pyrazole synthesis or a similar method. This involves the condensation of a 1,3-diketone with a hydrazine .


Chemical Reactions Analysis

As an organic compound, this substance could potentially undergo a variety of chemical reactions. The phenyl groups could undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in acid-base reactions or form esters or amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVQWRZBZUOBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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